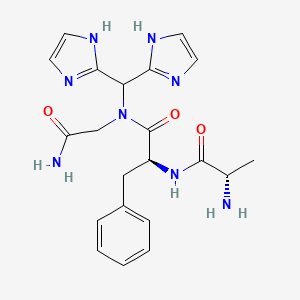
L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide: is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling Reaction: Each amino acid is activated and coupled to the growing chain.
Deprotection: Removal of protecting groups to expose reactive sites for the next coupling.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide: can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism would depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-phenylalanyl-glycinamide: A simpler peptide with similar amino acid composition.
L-Alanyl-L-phenylalanyl-N-(methyl)-glycinamide: A derivative with a different substituent on the glycinamide moiety.
Uniqueness
L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide: is unique due to the presence of the di-1H-imidazoL-2-ylmethyl group, which may confer specific binding properties and biological activities not seen in simpler peptides.
Propriétés
Formule moléculaire |
C21H26N8O3 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(2S)-N-(2-amino-2-oxoethyl)-2-[[(2S)-2-aminopropanoyl]amino]-N-[bis(1H-imidazol-2-yl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H26N8O3/c1-13(22)20(31)28-15(11-14-5-3-2-4-6-14)21(32)29(12-16(23)30)17(18-24-7-8-25-18)19-26-9-10-27-19/h2-10,13,15,17H,11-12,22H2,1H3,(H2,23,30)(H,24,25)(H,26,27)(H,28,31)/t13-,15-/m0/s1 |
Clé InChI |
QJBSTAQZCQNEPZ-ZFWWWQNUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(CC(=O)N)C(C2=NC=CN2)C3=NC=CN3)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(CC(=O)N)C(C2=NC=CN2)C3=NC=CN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


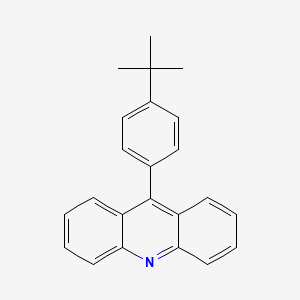

![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)
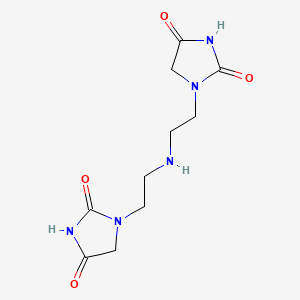

![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)
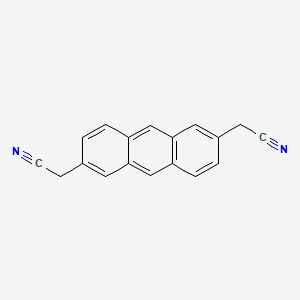

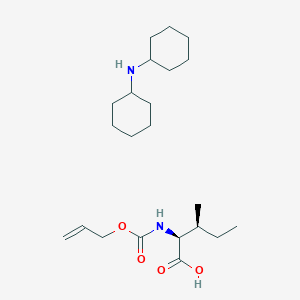
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)
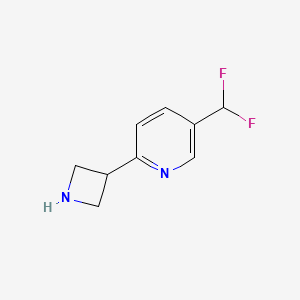

![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
